

# Spectroscopic Profile of 4-Hydroxy-3,5-dimethylbenzonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 4-Hydroxy-3,5-dimethylbenzonitrile

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For Immediate Release: This whitepaper provides a comprehensive technical overview of the spectroscopic data for **4-Hydroxy-3,5-dimethylbenzonitrile** (CAS No: 4198-90-7), a key intermediate in medicinal chemistry, particularly in the synthesis of antiviral agents.<sup>[1]</sup> This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization.

## Molecular Structure and Properties

**4-Hydroxy-3,5-dimethylbenzonitrile**, also known as 4-cyano-2,6-dimethylphenol, is an aromatic nitrile with a molecular formula of  $C_9H_9NO$  and a molecular weight of 147.17 g/mol.<sup>[2]</sup><sup>[3]</sup> Its structure features a phenolic hydroxyl group and a nitrile functional group, which makes it a versatile building block for various chemical transformations.<sup>[4]</sup> The compound typically appears as a white to beige crystalline powder.<sup>[1]</sup>

## Spectroscopic Data Summary

The following sections provide key spectroscopic data obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This information is crucial for the structural confirmation and purity assessment of the compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon framework.

#### <sup>1</sup>H NMR Data

The proton NMR spectrum of **4-Hydroxy-3,5-dimethylbenzonitrile** is characterized by its simplicity, which is a direct result of the molecule's symmetry.

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Solvent
Aromatic-H (2H)	7.76	Singlet (s)	DMSO-d <sub>6</sub>
-CH <sub>3</sub> (6H)	2.12	Singlet (s)	DMSO-d <sub>6</sub>

Table 1: <sup>1</sup>H NMR spectroscopic data for **4-Hydroxy-3,5-dimethylbenzonitrile**. Data is from a commercial source.[\[4\]](#)

#### <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides information on each unique carbon atom in the molecule. Due to the compound's symmetry, fewer signals than the total number of carbon atoms are expected. The table below presents the expected chemical shift ranges based on general principles and data from analogous compounds.[\[4\]](#)

Carbon Assignment	Expected Chemical Shift ( $\delta$ , ppm)
C-OH (C4)	155 - 165
C-CH <sub>3</sub> (C3/C5)	130 - 140
C-H (C2/C6)	130 - 135
-C $\equiv$ N	115 - 125
C-CN (C1)	100 - 110
-CH <sub>3</sub>	15 - 25

Table 2: Expected  $^{13}\text{C}$  NMR chemical shift ranges for **4-Hydroxy-3,5-dimethylbenzonitrile**.[\[4\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group	Vibrational Mode	Typical Wavenumber ( $\text{cm}^{-1}$ )	Characteristics
Hydroxyl (-OH)	O-H Stretch	3600 - 3200	Broad
Nitrile (-C $\equiv$ N)	C $\equiv$ N Stretch	2260 - 2220	Sharp, Intense
Aromatic C-H	C-H Stretch	>3000	-
Aromatic C=C	C=C Stretch	1600 - 1400	-

Table 3: Characteristic FTIR absorption bands for **4-Hydroxy-3,5-dimethylbenzonitrile**.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The following data represents predicted values for various adducts under Electrospray Ionization (ESI) conditions.

Adduct	m/z (Predicted)
[M+H] <sup>+</sup>	148.07570
[M+Na] <sup>+</sup>	170.05764
[M+K] <sup>+</sup>	186.03158
[M+NH <sub>4</sub> ] <sup>+</sup>	165.10224
[M-H] <sup>-</sup>	146.06114

Table 4: Predicted m/z values for various adducts of **4-Hydroxy-3,5-dimethylbenzonitrile**.

## Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above.

### NMR Spectroscopy Protocol

- **Sample Preparation:** Approximately 5-10 mg of the **4-Hydroxy-3,5-dimethylbenzonitrile** sample is dissolved in about 0.7 mL of a deuterated solvent, such as DMSO-d<sub>6</sub>, in a standard NMR tube.<sup>[5]</sup>
- **Instrument:** A standard NMR spectrometer (e.g., 300 MHz) is used for analysis.<sup>[5]</sup>
- **<sup>1</sup>H NMR Acquisition:** The instrument is tuned to the proton frequency. A standard pulse sequence is used to acquire the spectrum. The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
- **<sup>13</sup>C NMR Acquisition:** The instrument is tuned to the carbon frequency. A proton-decoupled pulse sequence is used to acquire a spectrum where each unique carbon appears as a single line. The spectral width is set to cover the typical range for organic compounds (0-220 ppm).
- **Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed. The resulting spectrum is phase-corrected, and the baseline is corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).<sup>[6]</sup>

### Attenuated Total Reflectance (ATR) IR Spectroscopy Protocol

- **Background Spectrum:** A background spectrum of the clean, empty ATR crystal is recorded. This is essential to subtract any atmospheric or instrumental interferences.<sup>[7]</sup>
- **Sample Application:** A small amount of the solid, powdered **4-Hydroxy-3,5-dimethylbenzonitrile** is placed directly onto the ATR crystal (e.g., diamond).<sup>[7][8]</sup> A press is used to ensure firm and uniform contact between the sample and the crystal surface.<sup>[8]</sup>

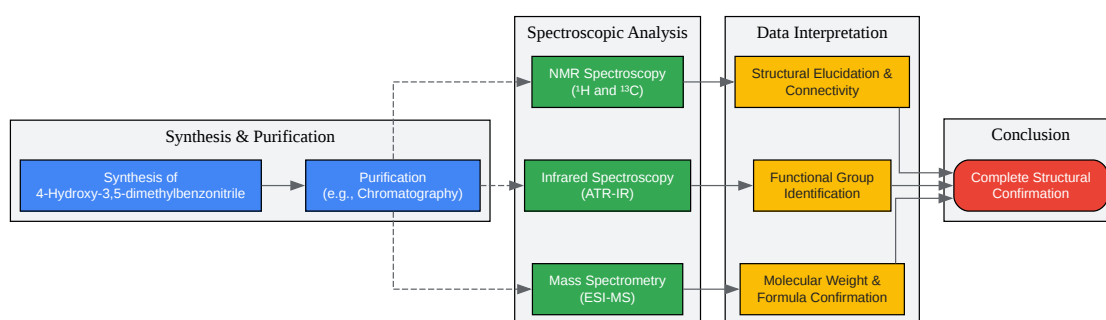
- **Spectrum Acquisition:** The infrared spectrum is recorded, typically in the range of 4000-400  $\text{cm}^{-1}$ .<sup>[7]</sup> Multiple scans (e.g., 20-64) are averaged to improve the signal-to-noise ratio, with a typical resolution of 4  $\text{cm}^{-1}$ .<sup>[7][9]</sup>
- **Data Processing:** The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

## Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

- **Sample Preparation:** A dilute solution of the analyte is prepared. A stock solution (e.g., 1 mg/mL) is made by dissolving the compound in a suitable organic solvent like methanol or acetonitrile.<sup>[10]</sup> This stock is then further diluted to a final concentration of approximately 1-10  $\mu\text{g/mL}$  using a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water.<sup>[10][11]</sup>
- **Infusion:** The prepared sample solution is infused into the ESI source at a low flow rate (e.g., 1-20  $\mu\text{L/min}$ ) using a syringe pump.<sup>[11]</sup>
- **Ionization:** A high voltage is applied to the capillary tip, causing the sample solution to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.<sup>[11]</sup>
- **Mass Analysis:** The generated ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight). The analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each  $m/z$  value.

## Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **4-Hydroxy-3,5-dimethylbenzonitrile**.



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Caption: Workflow for the spectroscopic characterization of a synthesized compound.

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